molecular formula C13H18BrNO2 B153213 tert-Butyl 3-(bromomethyl)benzylcarbamate CAS No. 220364-34-1

tert-Butyl 3-(bromomethyl)benzylcarbamate

Cat. No. B153213
M. Wt: 300.19 g/mol
InChI Key: ZAWVAHJDHPLCQF-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-(bromomethyl)benzylcarbamate is a chemical intermediate that appears to be involved in the synthesis of various biologically active compounds and pharmaceuticals. It is related to tert-butyl carbamate derivatives, which are often used in organic synthesis due to their protective group properties and ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including iodolactamization, asymmetric Mannich reactions, and condensation reactions. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a key step . Another synthesis method for tert-butyl phenyl(phenylsulfonyl)methylcarbamate involved an asymmetric Mannich reaction, highlighting the versatility of tert-butyl carbamate derivatives in asymmetric synthesis . Additionally, tert-butyl (substituted benzamido)phenylcarbamate derivatives were synthesized through condensation reactions, demonstrating the utility of tert-butyl carbamate derivatives as building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives are characterized by spectroscopic methods such as FTIR, NMR, and sometimes X-ray crystallography. For example, the molecular and crystal structure of a related compound was characterized by X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonds . These structural analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also undergo bromination reactions, as seen in the synthesis of bromo-functionalized indoles and quinoxalines . The versatility of these compounds in chemical reactions makes them valuable intermediates in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. These properties are important for the handling, storage, and application of these compounds in various chemical reactions. For example, the anti-inflammatory activity of tert-butyl (substituted benzamido)phenylcarbamate derivatives was evaluated, and some compounds exhibited promising activity, which is a significant physical property related to their potential therapeutic use . Thermal, X-ray, and DFT analyses provide additional insights into the stability and reactivity of these compounds .

Scientific Research Applications

Environmental and Industrial Applications

Synthetic Phenolic Antioxidants and Environmental Fate : Synthetic phenolic antioxidants (SPAs), including compounds structurally similar to tert-Butyl 3-(bromomethyl)benzylcarbamate, are used in various industrial and commercial products to retard oxidative reactions and extend product shelf life. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in multiple environmental matrices. Studies suggest some SPAs might cause hepatic toxicity and have endocrine-disrupting effects, highlighting the need for future research on SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury (2020).

Decomposition of Fuel Additives : Research on the decomposition of methyl tert-butyl ether (MTBE), a compound related to tert-Butyl 3-(bromomethyl)benzylcarbamate in terms of industrial use as a fuel additive, has shown the feasibility of using radio frequency (RF) plasma reactors for decomposition and conversion into less harmful substances. This highlights the potential for innovative methods in mitigating environmental pollution caused by fuel additives L. Hsieh et al. (2011).

Supramolecular Chemistry and Catalysis

Versatile Ordering Moieties : Benzene-1,3,5-tricarboxamides (BTAs), with a basic structure that can be related to the functional groups in tert-Butyl 3-(bromomethyl)benzylcarbamate, are significant in supramolecular chemistry for their self-assembly into one-dimensional nanometer-sized rod-like structures. These structures have applications ranging from nanotechnology to polymer processing and biomedical applications, underscoring the adaptability and potential of such compounds in various scientific fields S. Cantekin, T. D. de Greef, & A. Palmans (2012).

Catalytic Non-Enzymatic Kinetic Resolution : The review on catalytic non-enzymatic kinetic resolution highlights the significance of chiral catalysts in asymmetric synthesis, which is relevant to the synthesis and application of tert-Butyl 3-(bromomethyl)benzylcarbamate in producing enantiopure compounds. This underscores the importance of developing efficient catalytic methods for the resolution of racemic mixtures in industrial and pharmaceutical chemistry H. Pellissier (2011).

Bioremediation and Environmental Remediation

Bioremediation of MTBE : Bioremediation studies focusing on methyl tert-butyl ether (MTBE), akin to tert-Butyl 3-(bromomethyl)benzylcarbamate in terms of structural similarity and industrial use, indicate that MTBE can be effectively degraded under aerobic conditions. These findings have implications for the remediation of contaminants related to tert-Butyl 3-(bromomethyl)benzylcarbamate, highlighting the potential for biological processes in the treatment of contaminated environments A. Stocking et al. (2004).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302+H312-H314 . This means it is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation of vapour or mist and keeping away from sources of ignition .

properties

IUPAC Name

tert-butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWVAHJDHPLCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619225
Record name tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(bromomethyl)benzylcarbamate

CAS RN

220364-34-1
Record name tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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